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Compound of Interest

Compound Name: Diethyl oxalate-13C2

Cat. No.: B033084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Diethyl oxalate-¹³C₂,

a crucial labeled compound in metabolic research, mechanistic studies, and as a synthetic

precursor. This document outlines the synthesis, purification, and definitive analytical methods

for determining the isotopic enrichment of this compound, presenting data in a clear, accessible

format for laboratory professionals.

Quantitative Data Summary
The isotopic and chemical purity of commercially available Diethyl oxalate-¹³C₂ is consistently

high, ensuring reliability in experimental applications. The following table summarizes the key

quantitative specifications.

Parameter Value Analytical Method

Isotopic Purity (¹³C atom %) 99%
Mass Spectrometry, ¹³C NMR

Spectroscopy

Chemical Purity ≥98%
Gas Chromatography (GC),

HPLC

Molecular Weight 148.13 g/mol Mass Spectrometry

Mass Shift M+2 Mass Spectrometry
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Synthesis and Purification Protocol
The primary route for synthesizing Diethyl oxalate-¹³C₂ is through the acid-catalyzed

esterification of ¹³C-labeled oxalic acid with ethanol.[1][2] This method is favored for its

efficiency and high fidelity in incorporating the isotopic labels.[1]

Experimental Protocol: Synthesis
Materials:

Oxalic acid-¹³C₂ (anhydrous)

Ethanol (anhydrous)

Concentrated Sulfuric Acid

Benzene or Toluene (for azeotropic removal of water)

Saturated Sodium Bicarbonate Solution

Anhydrous Sodium Sulfate or Potassium Carbonate

Procedure:

To a reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add

anhydrous Oxalic acid-¹³C₂ (0.5 mol), anhydrous ethanol (1.76 mol), benzene (200 mL), and

concentrated sulfuric acid (10 mL) as a catalyst.[3][4] A molar ratio of 1:4 of oxalic acid to

ethanol is often employed to drive the reaction towards ester formation.[5]

Heat the mixture to reflux at approximately 68-70°C with vigorous stirring.[3][4] Water

produced during the esterification will be removed azeotropically and collected in the Dean-

Stark trap.

Continue the reaction until no more water is collected, indicating the completion of the

esterification.[1][3]

Allow the reaction mixture to cool to room temperature.
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Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize

the sulfuric acid catalyst, followed by washing with water.[3][4]

Dry the organic layer over anhydrous sodium sulfate or potassium carbonate and filter.[3][4]

Remove the benzene or toluene solvent by distillation.

The crude Diethyl oxalate-¹³C₂ is then purified by vacuum distillation.[1][5] Collect the fraction

at approximately 103°C/6kPa.[1][3]

The following diagram illustrates the workflow for the synthesis and purification of Diethyl

oxalate-¹³C₂.

Caption: Synthesis and Purification Workflow.

Analytical Protocols for Isotopic Purity
Determination
The isotopic enrichment of Diethyl oxalate-¹³C₂ is primarily determined using ¹³C Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

¹³C NMR Spectroscopy
Quantitative ¹³C NMR is a powerful non-destructive technique to confirm the incorporation of

the ¹³C label and to determine the isotopic enrichment.

Experimental Protocol:

Sample Preparation: Prepare a solution of Diethyl oxalate-¹³C₂ in a deuterated solvent (e.g.,

CDCl₃).

Acquisition Parameters:

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser

Effect (NOE), which is crucial for accurate quantification.

Employ a pulse angle of 90°.
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Set a long relaxation delay (d1) of at least five times the T₁ of the slowest relaxing carbon

nucleus of interest. For quaternary carbons, this can be several seconds. The use of a

relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten T₁

times, allowing for a shorter relaxation delay and faster acquisition.

Data Processing:

Apply an appropriate line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise

ratio.

Carefully phase and baseline correct the spectrum.

Analysis:

Integrate the signal corresponding to the carbonyl carbons of Diethyl oxalate-¹³C₂.

Compare the integral of the ¹³C-enriched signal to that of a known internal standard or to

the signal of the naturally abundant ¹³C in the ethyl groups to calculate the isotopic

enrichment.

Mass Spectrometry
High-resolution mass spectrometry provides a precise determination of the isotopic distribution

and, consequently, the isotopic purity.

Experimental Protocol:

Sample Preparation: Dissolve the Diethyl oxalate-¹³C₂ sample in a suitable solvent for the

chosen ionization method.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or

Orbitrap) to resolve the different isotopologues.

Data Acquisition:

Acquire the mass spectrum of the sample, ensuring sufficient resolution to distinguish

between the M, M+1, and M+2 peaks.
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Data Analysis:

Identify the molecular ion cluster for Diethyl oxalate. The unlabeled compound will have its

monoisotopic peak at a specific m/z (M). The doubly labeled compound will have its most

abundant peak at M+2.

Measure the intensities of the M, M+1, and M+2 peaks.

Correct the observed intensities for the natural abundance of ¹³C and other isotopes in the

unlabeled portion of the molecule.

The isotopic purity is calculated from the ratio of the corrected intensity of the M+2 peak to

the sum of the corrected intensities of all relevant isotopic peaks.

The logical workflow for determining the isotopic purity of Diethyl oxalate-¹³C₂ is depicted

below.

Caption: Analytical Workflow for Isotopic Purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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